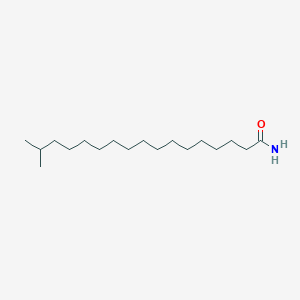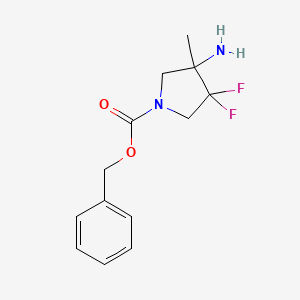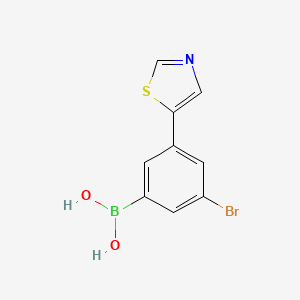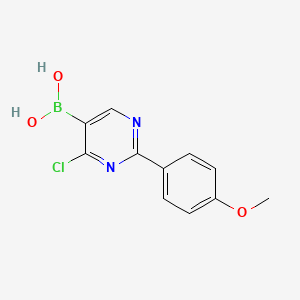
(4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a pyrimidine ring in its structure makes it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(4-methoxyphenyl)pyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the corresponding halide using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and sometimes the addition of ligands to stabilize the palladium catalyst.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of natural products and polymers.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives can be used to create molecules with biological activity, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including OLEDs (organic light-emitting diodes) and other electronic components.
Mécanisme D'action
The mechanism of action of (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst for further cycles.
Comparaison Avec Des Composés Similaires
(4-Methoxyphenyl)boronic acid: Similar in structure but lacks the pyrimidine ring, making it less versatile in certain reactions.
(2,4-Dimethoxypyrimidin-5-yl)boronic acid: Contains additional methoxy groups, which can influence its reactivity and selectivity in chemical reactions.
(2-Chloropyrimidin-5-yl)boronic acid: Similar pyrimidine structure but with different substituents, affecting its chemical properties and applications.
Uniqueness: The unique combination of a chloro and methoxy substituent on the pyrimidine ring, along with the boronic acid group, gives (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid distinct reactivity and versatility in various chemical transformations.
Propriétés
Formule moléculaire |
C11H10BClN2O3 |
|---|---|
Poids moléculaire |
264.47 g/mol |
Nom IUPAC |
[4-chloro-2-(4-methoxyphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H10BClN2O3/c1-18-8-4-2-7(3-5-8)11-14-6-9(12(16)17)10(13)15-11/h2-6,16-17H,1H3 |
Clé InChI |
LHKHSBVADBGRJK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1Cl)C2=CC=C(C=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


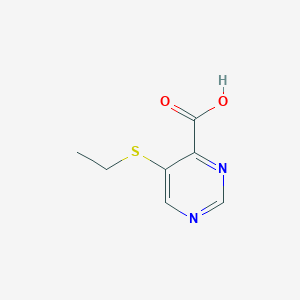
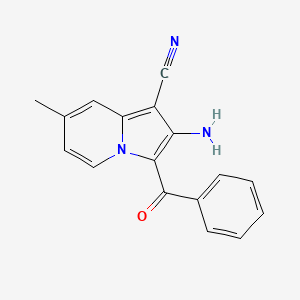
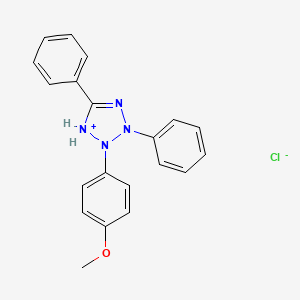
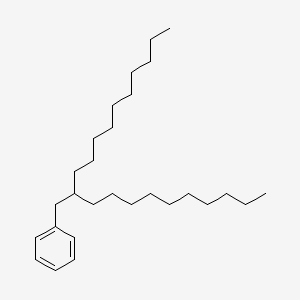
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)


![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
